molecular formula C8H3Cl2F3IN B15336969 N-(4-Chloro-2-iodophenyl)-2,2,2-trifluoroacetimidoyl Chloride

N-(4-Chloro-2-iodophenyl)-2,2,2-trifluoroacetimidoyl Chloride

Cat. No.: B15336969
M. Wt: 367.92 g/mol
InChI Key: BGISDLAYKIDYSF-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-iodophenyl)-2,2,2-trifluoroacetimidoyl Chloride is a chemical compound that features a trifluoroacetimidoyl group attached to a phenyl ring substituted with chlorine and iodine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-2-iodophenyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 4-chloro-2-iodoaniline with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-2-iodophenyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield phenols or ethers, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

N-(4-Chloro-2-iodophenyl)-2,2,2-trifluoroacetimidoyl Chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-iodophenyl)-2,2,2-trifluoroacetimidoyl Chloride involves its interaction with specific molecular targets and pathways. The trifluoroacetimidoyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The chlorine and iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chloro-2-iodophenyl)acetamide
  • N-(4-Chloro-2-iodophenyl)-2,2,2-trifluoroacetamide
  • 4-Chloro-2-iodoaniline

Uniqueness

N-(4-Chloro-2-iodophenyl)-2,2,2-trifluoroacetimidoyl Chloride is unique due to the presence of the trifluoroacetimidoyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it a valuable compound for applications requiring enhanced membrane permeability and binding affinity .

Properties

Molecular Formula

C8H3Cl2F3IN

Molecular Weight

367.92 g/mol

IUPAC Name

N-(4-chloro-2-iodophenyl)-2,2,2-trifluoroethanimidoyl chloride

InChI

InChI=1S/C8H3Cl2F3IN/c9-4-1-2-6(5(14)3-4)15-7(10)8(11,12)13/h1-3H

InChI Key

BGISDLAYKIDYSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)I)N=C(C(F)(F)F)Cl

Origin of Product

United States

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